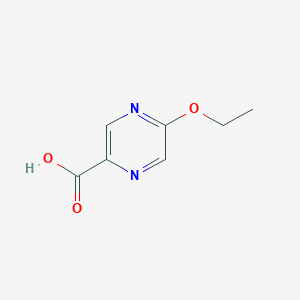
5-Ethoxypyrazine-2-carboxylic acid
概要
説明
5-Ethoxypyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Pharmacokinetics
These factors play a crucial role in determining the bioavailability of a compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
More research is needed to understand the impact of this compound on cellular processes .
Action Environment
Environmental factors can significantly impact the effectiveness of a compound, including temperature, pH, and the presence of other molecules .
生物活性
5-Ethoxypyrazine-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data tables.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that derivatives of pyrazine-2-carboxylic acids, including this compound, exhibit significant antimicrobial properties. A study evaluating various substituted pyrazines found that certain derivatives displayed potent activity against Mycobacterium tuberculosis, with some showing up to 90% inhibition .
Table 1: Antimicrobial Activity of 5-Ethoxypyrazine Derivatives
| Compound | Target Organism | % Inhibition |
|---|---|---|
| This compound | Mycobacterium tuberculosis | 72% |
| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Mycobacterium tuberculosis | 90% |
| 5-benzoylpyrazine-2-carbothioamide | Trichophyton mentagrophytes | MIC < 1.95 µM |
2. Anticancer Properties
The anticancer potential of pyrazine derivatives has also been explored. A recent study indicated that certain pyrazine derivatives could inhibit the growth of cancer cells by disrupting critical cellular pathways involved in tumor progression. Specifically, compounds targeting the TRBP-Dicer interaction showed promising results in hepatocellular carcinoma models .
3. Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, some studies suggest that pyrazine derivatives may possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
Case Study 1: Antitubercular Activity
In a detailed study on the antitubercular activity of various pyrazine derivatives, researchers synthesized and evaluated the efficacy of several compounds against Mycobacterium tuberculosis. The results indicated that modifications to the pyrazine ring significantly influenced biological activity, with this compound demonstrating notable inhibition rates .
Case Study 2: Synthesis and Evaluation of Anticancer Compounds
Another investigation focused on synthesizing new derivatives of pyrazine carboxylic acids and assessing their anticancer properties. The study highlighted how structural variations impacted the compounds' ability to inhibit cancer cell proliferation, suggesting a potential pathway for developing effective anticancer agents .
特性
IUPAC Name |
5-ethoxypyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-6-4-8-5(3-9-6)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMBFTKKBNTWEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726829 | |
| Record name | 5-Ethoxypyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220330-11-9 | |
| Record name | 5-Ethoxypyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















